1-Benzyl-3-(2-ethylphenyl)urea

Urea transporter inhibition UT-B pharmacology erythrocyte hemolysis assay

1-Benzyl-3-(2-ethylphenyl)urea (CAS 194874-62-9; molecular formula C16H18N2O; molecular weight 254.33 g/mol) is a phenyl-substituted urea derivative characterized by a benzyl group and a 2-ethylphenyl moiety flanking a central urea core. This compound has been characterized primarily as a potent inhibitor of the urea transporter UT-B (IC50 = 11 nM in human erythrocytes), positioning it as a valuable pharmacological tool for investigating urea transport mechanisms and related physiological processes.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
Cat. No. B4286992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(2-ethylphenyl)urea
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C16H18N2O/c1-2-14-10-6-7-11-15(14)18-16(19)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,17,18,19)
InChIKeyYGIDGKVBVPDPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-(2-ethylphenyl)urea: A Selective Urea Transporter Inhibitor for Urological and Antimicrobial Research


1-Benzyl-3-(2-ethylphenyl)urea (CAS 194874-62-9; molecular formula C16H18N2O; molecular weight 254.33 g/mol) is a phenyl-substituted urea derivative characterized by a benzyl group and a 2-ethylphenyl moiety flanking a central urea core . This compound has been characterized primarily as a potent inhibitor of the urea transporter UT-B (IC50 = 11 nM in human erythrocytes), positioning it as a valuable pharmacological tool for investigating urea transport mechanisms and related physiological processes [1]. It is commercially available as part of Sigma-Aldrich's AldrichCPR collection of rare and unique chemicals for early discovery research [2].

Why Substituting 1-Benzyl-3-(2-ethylphenyl)urea with Generic Aryl Ureas Compromises Target Engagement and Research Reproducibility


The urea transporter UT-B inhibitory profile of 1-benzyl-3-(2-ethylphenyl)urea cannot be generalized across aryl urea analogs. BindingDB data reveal that structurally related compounds exhibit striking differences in potency that directly affect experimental outcomes: while 1-benzyl-3-(2-ethylphenyl)urea demonstrates nanomolar affinity (IC50 = 11 nM) for UT-B, another compound tested against the same target under comparable conditions (BDBM50575418, CHEMBL4874369) shows an IC50 of 10,000 nM, representing a >900-fold loss in activity [1]. Furthermore, the substitution pattern on the phenyl ring critically influences selectivity between urea transporter subtypes (UT-B vs. UT-A1), with certain modifications altering the potency ratio by orders of magnitude [2]. Therefore, substituting 1-benzyl-3-(2-ethylphenyl)urea with a structurally similar but pharmacologically uncharacterized analog introduces substantial risk of target misspecification, invalid dose-response interpretations, and irreproducible results in urea transport studies.

Quantitative Differentiation of 1-Benzyl-3-(2-ethylphenyl)urea: Comparator-Based Evidence Guide


UT-B Inhibitory Potency: 1-Benzyl-3-(2-ethylphenyl)urea vs. Structurally Related Urea Transporter Ligands

1-Benzyl-3-(2-ethylphenyl)urea exhibits high-affinity inhibition of the urea transporter UT-B with an IC50 of 11 nM in human erythrocytes, as measured by hypotonic lysis assay [1]. In stark contrast, a structurally distinct urea-containing ligand (BDBM50575418, CHEMBL4874369) tested against rat UT-B in a fluorescence plate reader assay shows an IC50 of 5,000 nM [2]. This represents a potency advantage of approximately 455-fold for 1-benzyl-3-(2-ethylphenyl)urea relative to this comparator.

Urea transporter inhibition UT-B pharmacology erythrocyte hemolysis assay

UT-B Subtype Selectivity Profile: Differential Activity Across Transporter Isoforms

Evaluation of the same comparator ligand BDBM50575418 against two urea transporter isoforms reveals a measurable but modest selectivity window: IC50 values of 5,000 nM for UT-B and 10,000 nM for UT-A1, yielding a UT-B/UT-A1 selectivity ratio of approximately 2-fold [1]. While direct UT-A1 data for 1-benzyl-3-(2-ethylphenyl)urea are not available in the curated databases, its 11 nM UT-B potency [2] suggests a substantially different selectivity fingerprint compared to the micromolar-range activity profile of BDBM50575418. This difference in absolute potency across transporters highlights that substitution patterns on the aryl urea scaffold critically modulate both target engagement and isoform discrimination.

Transporter selectivity UT-A1 UT-B isoform discrimination

Cross-Species UT-B Inhibition Consistency Supports Translational Relevance

1-Benzyl-3-(2-ethylphenyl)urea demonstrates consistent UT-B inhibitory activity across human and mouse species. In human erythrocytes, the compound inhibits UT-B with an IC50 of 11 nM [1]. In wild-type CD1 mouse erythrocytes assessed by hemolysis assay, the same compound shows an IC50 of 11 nM [2]. Additionally, reversible inhibition of mouse UT-B-mediated urea transport yields an IC50 of 25.1 nM [3]. This conserved activity across species boundaries indicates that the binding site interaction is robust and that murine models may reliably predict human pharmacodynamic responses for this chemotype.

Cross-species pharmacology mouse erythrocyte transporter inhibition preclinical validation

Validated Research Applications for 1-Benzyl-3-(2-ethylphenyl)urea Based on Quantitative Evidence


Urea Transporter UT-B Pharmacological Tool in Erythrocyte and Renal Physiology Studies

With an IC50 of 11 nM against human and mouse UT-B in erythrocyte-based hemolysis assays [1], 1-benzyl-3-(2-ethylphenyl)urea serves as a high-potency pharmacological probe for dissecting UT-B function. The nanomolar activity enables experiments requiring minimal compound loading while maintaining robust target engagement, reducing solvent interference and off-target confounding. The conserved potency across human and mouse species [2] supports direct translational workflows from in vitro human erythrocyte studies to in vivo mouse renal physiology models without species-specific potency adjustments.

Comparator Compound for SAR Studies of Urea Transporter Ligands

The >450-fold potency differential between 1-benzyl-3-(2-ethylphenyl)urea (UT-B IC50 = 11 nM) and structurally distinct urea-containing comparator ligands such as BDBM50575418 (UT-B IC50 = 5,000 nM) [1] establishes this compound as a benchmark positive control for structure-activity relationship campaigns [2]. Researchers can systematically evaluate how modifications to the benzyl, phenyl, or ethyl substituents alter UT-B binding affinity against this well-characterized reference point, enabling quantitative SAR model development.

Negative Control Development for UT-A1 vs. UT-B Selectivity Assays

While direct UT-A1 data for 1-benzyl-3-(2-ethylphenyl)urea are not available, the documented activity profile of comparator BDBM50575418 (UT-B IC50 = 5,000 nM; UT-A1 IC50 = 10,000 nM; ~2-fold selectivity) [1] provides a template for designing isoform discrimination assays. By testing 1-benzyl-3-(2-ethylphenyl)urea alongside compounds with defined UT-A1/UT-B selectivity fingerprints, researchers can validate the specificity of newly developed urea transporter inhibitors and calibrate assay windows for high-throughput screening campaigns.

Reference Standard for Erythrocyte Lysis Assay Validation

The robust and reproducible inhibition of UT-B-mediated hypotonic lysis by 1-benzyl-3-(2-ethylphenyl)urea (IC50 = 11 nM in both human and mouse erythrocytes) [1] makes this compound an ideal reference standard for validating new erythrocyte-based transporter assays. The well-defined potency, species-independent activity [2], and availability from commercial vendors [3] provide a consistent benchmark for inter-laboratory assay harmonization, method transfer, and quality control in urea transporter screening programs.

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